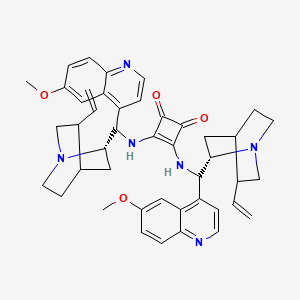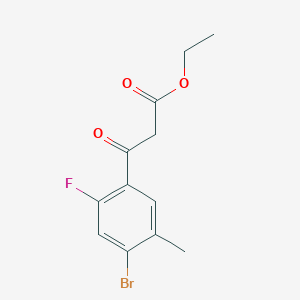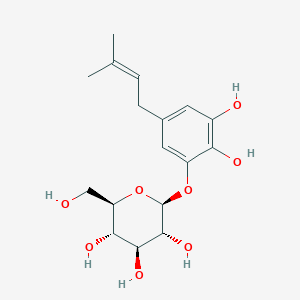
Corialin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corialin B is an organic compound with the chemical formula C6H6O6. It is a phenolic compound that appears as colorless crystals or white powder. This compound is a natural pigment often used as a colorant in food and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Corialin B is typically synthesized from phenol through a series of chemical reactions, including oxidation. The specific preparation method may vary by manufacturer and research laboratory .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process often includes multiple purification steps to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Corialin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Corialin B has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and enzyme activities.
Industry: Utilized as a natural pigment in food and pharmaceutical products.
Mechanism of Action
Corialin B exerts its effects through various molecular targets and pathways. It is known to inhibit specific enzymes and signaling pathways involved in inflammation and cellular processes. The exact mechanism may vary depending on the application and context.
Comparison with Similar Compounds
Comparison: Corialin B is unique due to its specific chemical structure and properties. While similar compounds like Corialin A share some characteristics, this compound’s distinct molecular configuration allows for unique applications and effects .
Properties
Molecular Formula |
C17H24O8 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,3-dihydroxy-5-(3-methylbut-2-enyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O8/c1-8(2)3-4-9-5-10(19)13(20)11(6-9)24-17-16(23)15(22)14(21)12(7-18)25-17/h3,5-6,12,14-23H,4,7H2,1-2H3/t12-,14-,15+,16-,17-/m1/s1 |
InChI Key |
FIMKHSBSARDIIL-USACIQFYSA-N |
Isomeric SMILES |
CC(=CCC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


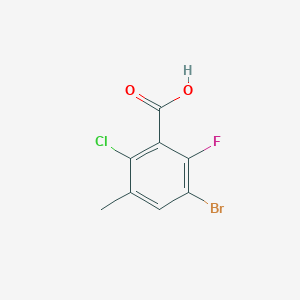
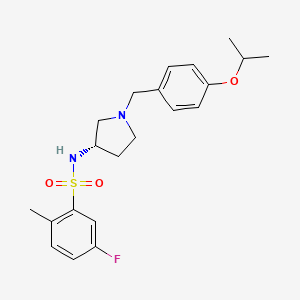
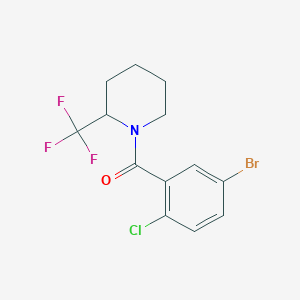
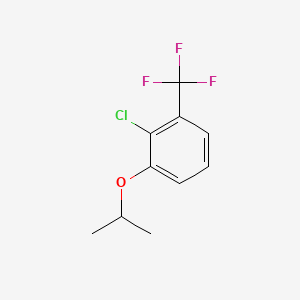
![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
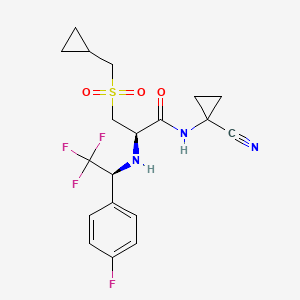
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
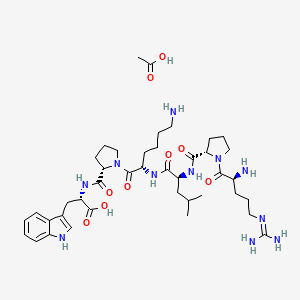
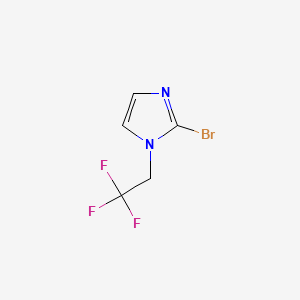
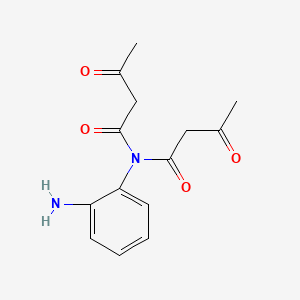
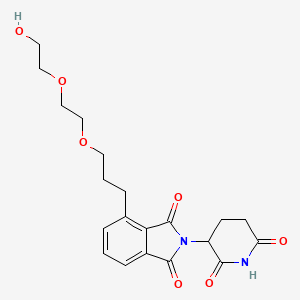
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
